molecular formula C18H19N3O7S3 B253791 N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide

N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide

Numéro de catalogue B253791
Poids moléculaire: 485.6 g/mol
Clé InChI: YGZXDVHIRWIYHM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide, also known as SBI-425, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound has shown promising results in preclinical studies, indicating its potential as a drug candidate.

Mécanisme D'action

The mechanism of action of N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide involves the inhibition of the deubiquitinase activity of USP1, USP46, and USP12. This inhibition leads to the accumulation of polyubiquitinated proteins, which can activate the unfolded protein response (UPR) pathway. The UPR pathway is involved in the regulation of cellular stress and can lead to cell death in certain conditions.
Biochemical and Physiological Effects:
N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Moreover, N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide is its specificity for the targeted enzymes, which reduces the potential for off-target effects. However, one of the limitations of N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide is its relatively low potency, which requires higher concentrations for effective inhibition.

Orientations Futures

There are several potential future directions for the development of N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide. One possible direction is the optimization of its potency and pharmacokinetic properties to improve its efficacy as a therapeutic agent. Another direction is the investigation of its potential for the treatment of other diseases, such as neurodegenerative disorders and viral infections. Additionally, the development of N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide as a tool compound for research purposes may also be a valuable direction for future studies.
Conclusion:
In conclusion, N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide is a promising small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of various diseases. Its mechanism of action involves the inhibition of several enzymes, leading to the accumulation of polyubiquitinated proteins and the activation of the UPR pathway. Although N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has some limitations, its potential for future development and research warrants further investigation.

Méthodes De Synthèse

The synthesis of N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide involves several steps, including the preparation of the starting materials, the formation of intermediates, and the final coupling reaction. The detailed synthesis method has been described in a research article published in the Journal of Medicinal Chemistry.

Applications De Recherche Scientifique

N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including USP1, USP46, and USP12, which are involved in various cellular processes. Moreover, N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies.

Propriétés

Nom du produit

N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide

Formule moléculaire

C18H19N3O7S3

Poids moléculaire

485.6 g/mol

Nom IUPAC

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C18H19N3O7S3/c22-18-9-12-30(25,26)21(18)15-5-7-17(8-6-15)31(27,28)19-14-3-1-4-16(13-14)20-10-2-11-29(20,23)24/h1,3-8,13,19H,2,9-12H2

Clé InChI

YGZXDVHIRWIYHM-UHFFFAOYSA-N

SMILES

C1CN(S(=O)(=O)C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCS4(=O)=O

SMILES canonique

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCS4(=O)=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.